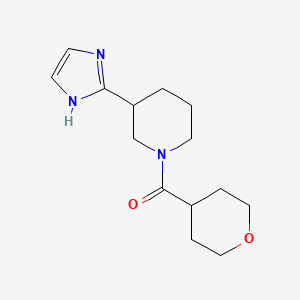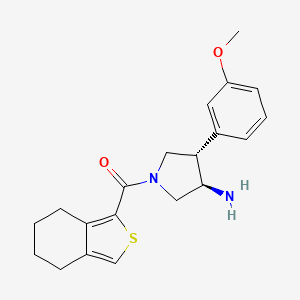
3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" belongs to a class of chemical compounds that have attracted interest due to their diverse chemical and biological properties. Research on related compounds has focused on their synthesis, molecular structure, and potential applications in various fields.
Synthesis Analysis
Three-Step Synthesis
A three-step synthesis process involving nucleophilic aromatic substitution, hydrogenation, and iodination has been reported for a key intermediate similar to our compound of interest (Fussell et al., 2012).
One-Step Synthesis
Another approach is a one-step synthesis involving a three-component condensation reaction. This method is noted for its convenience and efficiency (Shestopalov et al., 2002).
Molecular Structure Analysis
- Crystal Structure Analysis: The crystal structures of similar compounds have been studied, revealing important insights into molecular conformation and interactions. Such studies are crucial for understanding the chemical behavior of these compounds (Bushuev et al., 2010).
Chemical Reactions and Properties
- Reactivity Analysis: Studies on related compounds have shown diverse reactivity patterns, including transformations into other heterocyclic structures, which are significant for their potential applications (Bukhryakov et al., 2012).
Physical Properties Analysis
- Spectroscopy and Electrochemistry: Various studies have utilized spectroscopic and electrochemical methods to analyze the physical properties of similar compounds. These methods provide a deep understanding of the compounds' electronic and structural characteristics (Al-ayed, 2011).
Applications De Recherche Scientifique
Synthesis Techniques
Researchers have developed various synthesis methods for compounds similar to 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine. For instance, a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines through arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring was developed. This method extends to benzo analogues of the title compounds, suggesting potential pathways for the synthesis of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine (Shevchuk et al., 2012).
Chemical Reactions and Applications
Novel synthetic pathways and applications for related compounds have been explored, including the synthesis under microwave irradiation of fused pyran derivatives via one-pot cyclocondensation reactions, which could imply the versatility of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine in synthesizing complex molecular structures with potential biological activities (Kalaria et al., 2014).
Biological Screening
Compounds structurally related to 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine have been synthesized and screened for their biological activities. For instance, a combinatorial library of fused pyran derivatives exhibited significant in vitro antibacterial and antimalarial activities, highlighting the potential of such compounds in therapeutic applications (Kalaria et al., 2014).
Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold, similar to the core structure of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine, is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This highlights the potential of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine in contributing to the development of new therapeutic agents (Deep et al., 2016).
Propriétés
IUPAC Name |
[3-(1H-imidazol-2-yl)piperidin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c18-14(11-3-8-19-9-4-11)17-7-1-2-12(10-17)13-15-5-6-16-13/h5-6,11-12H,1-4,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCSOUKUUIYFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5538519.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)



![2-(1,3-benzodioxol-5-yloxy)-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5538546.png)
![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)